4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole
Description
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole (CAS: 891021-50-4) is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a propylsulfanyl moiety at position 3. Its molecular formula is C₁₈H₁₅F₂NO₅S₂, with a molecular weight of 427.44 g/mol .
Properties
Molecular Formula |
C18H15F2NO3S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C18H15F2NO3S2/c1-2-11-25-18-17(26(22,23)15-9-7-14(20)8-10-15)21-16(24-18)12-3-5-13(19)6-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
HGCYSEXWPDONBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with other reagents to form the desired oxazole compound. Common reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous oxazole derivatives (Table 1). Key differences in substituents, molecular weight, and functional groups highlight how structural variations impact reactivity, solubility, and bioactivity.
Table 1: Structural and Functional Comparison of Analogous Oxazole Derivatives
Key Findings from Comparative Analysis
Electronic Effects: The 4-fluorobenzenesulfonyl group in the target compound enhances electron-withdrawing capacity compared to non-fluorinated sulfonyl analogs (e.g., benzenesulfonyl in ). This may increase stability in oxidative environments or polar solvents .
Structural Flexibility :
- Substitution at position 5 with propylsulfanyl (flexible alkyl chain) vs. rigid aromatic or heterocyclic groups (e.g., piperazinyl in ) alters conformational dynamics. This may influence binding to sterically constrained biological targets.
Biological Relevance: Fluorine atoms at the 4-position of both phenyl rings may enhance metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions, as observed in antimicrobial oxazoles . For example, the sulfonyl-containing analog in may exhibit higher aqueous solubility than its sulfanyl counterpart.
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential sulfonylation and nucleophilic substitution steps, similar to methods for triazole-thione derivatives (e.g., ). However, fluorinated intermediates may require specialized handling .
Research Implications
- Drug Discovery : The combination of fluorine and sulfonyl groups positions this compound as a candidate for optimizing pharmacokinetic profiles in lead optimization.
- Material Science : Fluorinated oxazoles may serve as building blocks for liquid crystals or polymers due to their rigid, polarizable structures .
- Limitations : Lack of explicit biological data for the target compound necessitates further testing to validate hypothesized activities.
Biological Activity
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole (CAS Number: 891021-50-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.44 g/mol. The structural characteristics include:
- Sulfonyl group : Enhances reactivity and potential interactions with biological targets.
- Fluorinated phenyl rings : May influence lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following sections detail the findings from relevant studies.
Antiproliferative Activity
A study published in PMC indicated that derivatives related to this compound showed a blockade of the cell cycle in the G2-M phase, which is critical for cancer cell proliferation. Specifically, one derivative demonstrated pro-apoptotic potential, leading to an increase in both early and late apoptotic cells in HeLa and MCF-7 cell lines .
Table 1: Summary of Antiproliferative Effects
| Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| HeLa | 100 | G2-M phase blockade | Increased |
| MCF-7 | 100 | G2-M phase blockade | Increased |
| A375 Melanoma | Co-administered with Doxorubicin | Synergistic inhibition | Not specified |
The mechanism by which this compound exerts its biological effects appears to involve:
- Microtubule Interaction : It competes with colchicine at the colchicine-binding site, affecting tubulin polymerization . This interaction is crucial for disrupting mitotic spindle formation, thereby inhibiting cancer cell division.
- Cytoskeletal Changes : Confocal microscopy results showed significant cytoskeletal collapse and cell shrinkage post-treatment, indicating that the compound disrupts cellular architecture essential for survival .
Case Studies
- HeLa Cells : Treatment with the compound resulted in a significant blockade of the cell cycle at the G2-M phase, leading to increased apoptosis as confirmed by flow cytometry analysis .
- MCF-7 Cells : Similar results were observed where treatment led to significant apoptosis and disruption of normal cellular functions .
- A375 Melanoma Cells : The compound demonstrated synergistic effects when co-administered with doxorubicin, enhancing the overall cytotoxicity against drug-resistant melanoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
